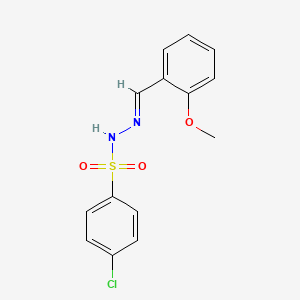![molecular formula C12H18N2O2S B5794045 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea, commonly known as DMTU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a thiourea derivative that has been used as an antioxidant and radical scavenger. Its unique chemical properties make it an attractive compound for scientific research.
作用机制
DMTU exerts its antioxidant and radical scavenging properties by reacting with reactive oxygen species (ROS) and nitrogen species (RNS) to form stable products. DMTU has been shown to scavenge hydroxyl radicals, superoxide anions, and peroxynitrite, which are known to cause oxidative damage to cells. DMTU also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein oxidation, which are markers of oxidative stress. DMTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTU has been shown to reduce the levels of reactive oxygen and nitrogen species, which are known to cause DNA damage and contribute to the development of cancer.
实验室实验的优点和局限性
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be non-toxic at concentrations used in lab experiments. However, DMTU has some limitations, such as its low solubility in water and limited stability in solution.
未来方向
There are several future directions for the study of DMTU. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of oxidative stress-related diseases. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanism of action of DMTU and its effects on various cellular pathways.
合成方法
The synthesis of DMTU involves the reaction of 3,4-dimethoxyphenylacetonitrile with methyl isothiocyanate in the presence of a base. The reaction results in the formation of DMTU as a white crystalline solid with a melting point of 132-134°C. The purity of DMTU can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
DMTU has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant and radical scavenging properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases. DMTU has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMTU has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-13-12(17)14-7-6-9-4-5-10(15-2)11(8-9)16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSRFBOYSJOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)


![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)